molecular formula C15H17NO3 B14910305 Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate

Cat. No.: B14910305
M. Wt: 259.30 g/mol
InChI Key: MJWLAOFALAWZNS-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Benzyl 4-oxopiperidine-1-carboxylate
  • Pyrrolidine derivatives
  • Piperidine derivatives

Comparison: Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other piperidine derivatives. This vinyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl 2-ethenyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2

InChI Key

MJWLAOFALAWZNS-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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